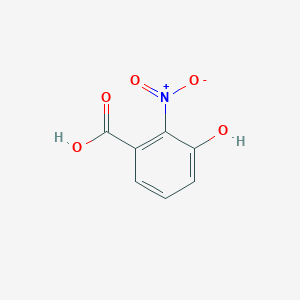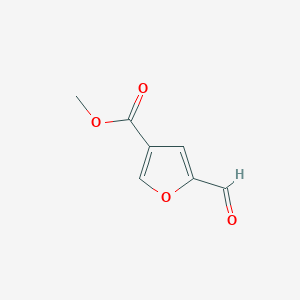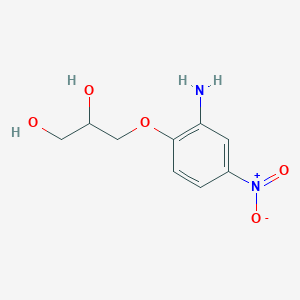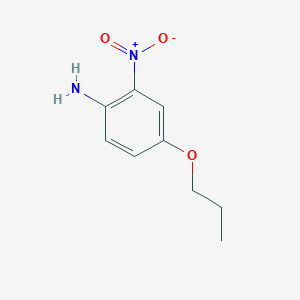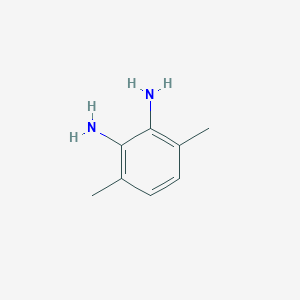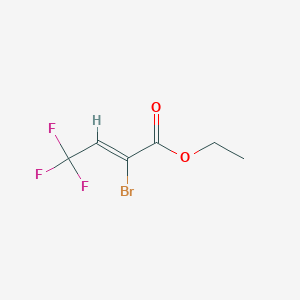
Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate
Overview
Description
Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate is an organofluorine compound with the molecular formula C6H6BrF3O2 It is characterized by the presence of bromine and trifluoromethyl groups attached to a butenoate ester
Mechanism of Action
Target of Action
Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate is a complex compound that is used in the synthesis of various fluorinated heterocycles . The primary targets of this compound are the reactants in these synthesis processes, which are typically binucleophiles .
Mode of Action
The compound interacts with its targets through a process known as conjugate nucleophilic addition . This is a key step in the assembly of all heterocyclic structures . The compound’s unique structure allows it to effectively participate in these reactions and contribute to the formation of various heterocycles .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of fluorinated heterocycles . The compound’s mode of action leads to the formation of the product of conjugate nucleophilic addition, which is a key step in these pathways .
Result of Action
The result of the action of this compound is the formation of various fluorinated heterocycles . These structures have a wide range of potential applications, including in the development of pharmaceuticals and other chemical products .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the temperature and pressure of the reaction environment, the presence of other compounds, and the specific conditions of the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-4,4,4-trifluorobut-2-enoate typically involves the bromination of ethyl 4,4,4-trifluorobut-2-enoate. This reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The reaction can be represented as follows:
C6H6F3O2+Br2→C6H6BrF3O2+HBr
Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes using bromine or other brominating agents. The reaction is typically conducted in a solvent such as dichloromethane or chloroform, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding ethyl 4,4,4-trifluorobut-2-enoate.
Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Addition Reactions: Electrophiles such as hydrogen halides (HX) or halogens (X2).
Major Products Formed:
Nucleophilic Substitution: Formation of ethyl 2-substituted-4,4,4-trifluorobut-2-enoates.
Reduction: Formation of ethyl 4,4,4-trifluorobut-2-enoate.
Addition Reactions: Formation of ethyl 2,3-dihalo-4,4,4-trifluorobut-2-enoates.
Scientific Research Applications
Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Comparison with Similar Compounds
Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate can be compared with other similar compounds such as:
Ethyl 4,4,4-trifluorobut-2-enoate: Lacks the bromine atom, leading to different reactivity and applications.
Ethyl 2-bromo-4,4,4-trifluorobut-2-ynoate: Contains a triple bond instead of a double bond, resulting in distinct chemical behavior.
This compound: Similar structure but with different substituents, affecting its reactivity and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 2-bromo-4,4,4-trifluorobut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3O2/c1-2-12-5(11)4(7)3-6(8,9)10/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHJSEFAYJGCNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


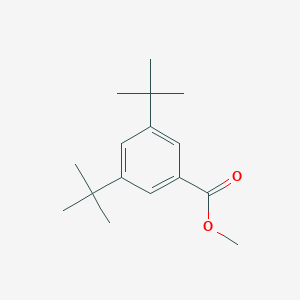
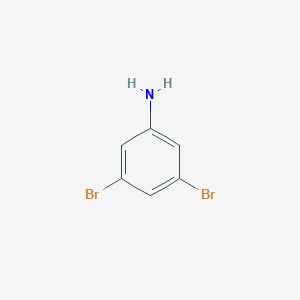
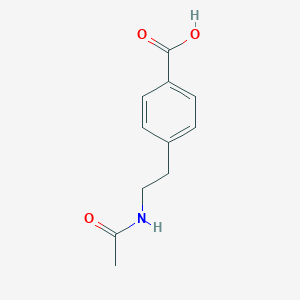
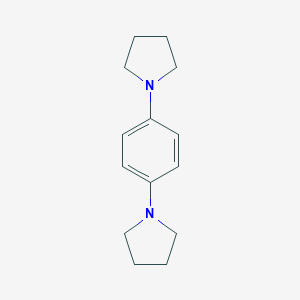
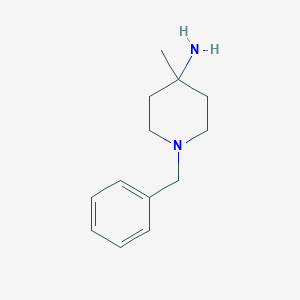
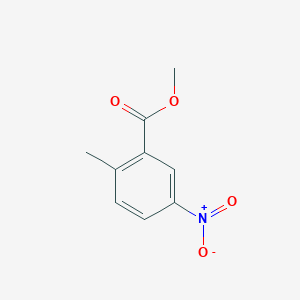


![Spiro[isochroman-1,4'-piperidine]](/img/structure/B181688.png)
